molecular formula C10H14NiO4 B8057983 Bis(acetylacetonato)nickel

Bis(acetylacetonato)nickel

Cat. No.: B8057983
M. Wt: 256.91 g/mol
InChI Key: BMGNSKKZFQMGDH-UHFFFAOYSA-L
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Description

Bis(acetylacetonato)nickel(II), denoted as Ni(acac)₂, is a square-planar nickel(II) complex with two acetylacetonate (acac) ligands. Its structure comprises a central Ni²⁺ ion coordinated by four oxygen atoms from the β-diketonate ligands. The compound crystallizes in a monoclinic system with bond lengths of Ni–O ranging from 1.83–1.87 Å, as determined by X-ray diffraction . Ni(acac)₂ is widely used in catalysis, materials science, and coordination chemistry due to its stability, tunable electronic properties, and ease of functionalization. It serves as a precursor in atomic layer deposition (ALD) for nickel films and as a catalyst in hydroboration and hydrogenation reactions .

Properties

IUPAC Name

nickel(2+);4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNSKKZFQMGDH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Emerald-green solid, soluble in water; [Merck Index]
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Nickel(II) acetylacetonate
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CAS No.

3264-82-2
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Bis(pentane-2,4-dionato-O,O')nickel
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Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves reacting water-soluble nickel salts, such as nickel chloride hexahydrate (NiCl₂·6H₂O) or nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with sodium hydroxide (NaOH) to precipitate nickel hydroxide (Ni(OH)₂). Subsequent addition of excess acetylacetone under reflux yields the hydrated complex, [Ni(acac)₂]·2H₂O.

Procedural Details

  • Nickel Hydroxide Precipitation : A 10–20 wt% aqueous solution of NiCl₂·6H₂O is treated with a 5–15 wt% NaOH solution at room temperature, adjusting the pH to 7–10. This generates a blue-green Ni(OH)₂ precipitate.

  • Ligand Addition and Reflux : Acetylacetone (1–5 molar equivalents relative to Ni(OH)₂) is introduced, and the mixture is refluxed at 600–2,500 rpm for 5–15 hours. The reaction produces light-blue crystals of [Ni(acac)₂]·2H₂O.

  • Workup and Drying : The product is vacuum-filtered, washed with deionized water, and dried at 40°C under reduced pressure.

Yield and Characterization

This method achieves yields exceeding 85%, with thermogravimetric analysis (TGA) confirming the dihydrate structure via a 9–11% weight loss corresponding to two water molecules. X-ray fluorescence (XRF) and elemental analysis validate the empirical formula Ni(C₅H₇O₂)₂·2H₂O.

Direct Synthesis Using Nickel Oxyhydroxide (NiO(OH))

Advantages Over Conventional Methods

A robust alternative employs NiO(OH) as the nickel source, eliminating the need for buffers like sodium acetate. This approach avoids contamination risks and simplifies purification.

Synthesis Protocol

  • NiO(OH) Preparation : Ni(OH)₂, obtained from NiCl₂·6H₂O and NaOH, is oxidized to NiO(OH) using bromine in an alkaline medium.

  • Reaction with Acetylacetone : NiO(OH) is suspended in water and treated with excess Hacac, initiating an exothermic reaction. Mechanical stirring for 15 minutes completes the conversion to [Ni(acac)₂]·2H₂O.

  • Byproduct Isolation : The filtrate contains α,α,β,β-tetra-acetylethane, an oxidation product of Hacac, which is recoverable via acetone extraction.

Performance Metrics

Yields approach 95%, with the reaction medium stabilizing at pH ≈5, ideal for complex formation. Mass spectrometry and infrared (IR) spectroscopy confirm the absence of buffer-derived impurities.

Dehydration and Purification Processes

Conversion to Anhydrous Ni(acac)₂

The dihydrate serves as a precursor for anhydrous Ni(acac)₂, critical for moisture-sensitive applications.

Thermal Dehydration

Heating [Ni(acac)₂]·2H₂O at 100°C for 4 hours under vacuum (133–266 Pa) removes water, yielding a green powder. Prolonged heating above 170°C risks ligand decomposition.

Azeotropic Distillation

Toluene-assisted constant boiling distills water away, preserving ligand integrity. This method is preferred for large-scale production.

Vacuum Sublimation

Sublimation at 170–210°C under 27–53 Pa pressure produces high-purity crystals, as evidenced by single-crystal X-ray diffraction.

Comparative Analysis of Synthetic Methods

Parameter Aqueous Salt Method NiO(OH) Method Direct NiCl₂-Hacac
Yield 85–90%90–95%70–75%
Reaction Time 5–15 hours15 minutes8–12 hours
Byproducts MinimalTetra-acetylethaneUnreacted Hacac
Purity (XRF) ≥98%≥99%≥95%
Scalability IndustrialLab-scaleLimited

Characterization Techniques

Thermogravimetric Analysis (TGA)

TGA quantifies hydrate water content. For [Ni(acac)₂]·2H₂O, a two-stage weight loss occurs: 9–11% (H₂O) at 40–120°C and 70–75% (ligand decomposition) above 250°C.

Spectroscopic Methods

  • IR Spectroscopy : Stretching frequencies at 1,575 cm⁻¹ (C=O) and 1,520 cm⁻¹ (C=C) confirm ligand coordination.

  • Mass Spectrometry : Molecular ion peaks at m/z 256 ([Ni(acac)₂]⁺) and 174 ([Hacac]⁺) validate product identity.

X-ray Diffraction

Single-crystal studies reveal a square-planar geometry around nickel, with Ni–O bond lengths of 1.85–1.88 Å.

Applications in Catalysis and Materials Science

Ethylene Oligomerization

Ni(acac)₂-based Ziegler systems catalyze ethylene dimerization to α-olefins. Catalyst activity correlates with dehydration efficiency, as anhydrous forms exhibit 2–3× higher turnover frequencies.

Thin-Film Deposition

Anhydrous Ni(acac)₂ sublimates cleanly at 200°C, making it a precursor for nickel-containing ceramic films via chemical vapor deposition .

Chemical Reactions Analysis

Reaction with Carbon Disulfide

Ni(acac)2_2 reacts with carbon disulfide to form a reddish-brown solid. This reaction involves the coordination of carbon disulfide to the nickel center, resulting in a complex that retains the square planar geometry of the nickel ion .

ReagentsConditionsProduct
Ni(acac)2_2, CS2_2Room temperature, anhydrous etherReddish-brown solid

Catalysis in Hydroboration Reactions

Ni(acac)2_2 and its derivatives have been used as catalysts in the hydroboration reactions of aryl and alkyl nitriles with catechol borane. These reactions proceed smoothly to form bis(boryl)amines in good to excellent yields .

ReagentsConditionsProduct
Nitrile, Catecholborane, Ni(acac)2_2Room temperature, benzeneBis(boryl)amine

Formation of Nanoparticles

Ni(acac)2_2 can be used to form nickel-containing nanoparticles, which are active in oligo- and polymerization reactions of ethylene. The formation of these nanoparticles involves the interaction of Ni(acac)2_2 with diethylaluminum chloride or ethylaluminum sesquichloride .

ReagentsConditionsProduct
Ni(acac)2_2, Diethylaluminum chlorideRoom temperature, organic solventNickel-containing nanoparticles

Fragmentation Studies

The interaction of low-energy electrons with Ni(acac)2_2 results in the decomposition of the molecule via dissociative electron attachment. This process is more efficient for nickel(II) bis(acetylacetonate) than for cobalt(II) bis(acetylacetonate) .

CompoundElectron EnergyDominant Fragments
Ni(acac)2_2<10 eVNickel(II) and acetylacetonate anions

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Catalysts

Ni(acac)₂ has been extensively studied as a catalyst in the polymerization of olefins. It is often used in Ziegler-Natta catalytic systems, where it interacts with organoaluminum compounds to form active catalytic species. Research indicates that the activity and selectivity of these catalysts can be influenced by the water content in the solvent, which affects the formation of nickel-containing nanoparticles essential for catalysis .

Table 1: Summary of Polymerization Studies Using Ni(acac)₂

StudyCatalyst SystemReaction TypeKey Findings
Ni(acac)₂ + AlEt₃Ethylene polymerizationFormation of nanoparticles enhances catalytic activity
Ni(acac)₂ + vinylsilaneHydrosilylationSelectivity towards dehydrogenative silylation observed
Ni(acac)₂ in DMSOElectrochemical reductionDetailed polarographic behavior analyzed

1.2 Hydrosilylation and Dehydrogenative Silylation

Recent studies have demonstrated that Ni(acac)₂ exhibits significant catalytic activity for hydrosilylation and dehydrogenative silylation reactions involving alkene and vinylsilane substrates. The compound's ability to operate efficiently under non-inert atmospheric conditions is particularly noteworthy, as it allows for reactions in the presence of oxygen and moisture .

Materials Science

2.1 Thin Film Deposition

Ni(acac)₂ has been utilized as a precursor in chemical vapor deposition (CVD) processes for creating nickel oxide thin films. These films have applications in optoelectronic devices due to their favorable optical properties . The structural characteristics of these films can be tailored by adjusting deposition parameters.

Table 2: Properties of Nickel Thin Films Derived from Ni(acac)₂

PropertyValue
Thickness100-500 nm
Optical Band Gap3.2 eV
Electrical ConductivityHigh (semiconducting)

Energetic Applications

3.1 Nitro-Bis(Acetylacetonato) Complexes

Research into nitro-substituted derivatives of bis(acetylacetonato) complexes has revealed their potential as energetic materials. These compounds exhibit moderate sensitivity and high performance, making them candidates for applications in explosives and propellants. Density Functional Theory (DFT) calculations have been employed to assess their electrostatic potentials and detonation sensitivities, indicating promising characteristics compared to conventional explosives .

Table 3: Electrostatic Potential Analysis of Nitro-Bis(Acetylacetonato) Complexes

ComplexElectrostatic Potential (kcal/mol)
Nitro-bis(acac) Co(II)+13.32
Nitro-bis(acac) Ni(II)+11.22
Nitro-bis(acac) Cu(II)+25.25

Structural Insights

The crystal structure of this compound(II) has been characterized using X-ray crystallography, revealing a square planar geometry typical for d⁸ metal complexes . Understanding its structural features is crucial for predicting its reactivity and interaction with other compounds.

Mechanism of Action

The mechanism of action of nickel(2+);4-oxopent-2-en-2-olate involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-oxopent-2-en-2-olate ligand, which can modulate the nickel center’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Metal Acetylacetonates

Compound Geometry Metal–O Bond Length (Å) Notable Features References
Ni(acac)₂ Square-planar 1.83–1.87 Dinuclear forms in solution
Co(acac)₂ Octahedral 1.89–1.93 Paramagnetic; used in Ziegler catalysts
MoO₂(acac)₂ Octahedral 1.95–2.10 Oxo-functionalized; acidic sites
La(acac)₃ Trigonal prism 2.40–2.60 High coordination number; lanthanide luminescence
  • Ni(acac)₂ vs. Co(acac)₂ : While Ni(acac)₂ adopts a square-planar geometry, Co(acac)₂ is octahedral, leading to distinct magnetic properties (Co²⁺ is paramagnetic, Ni²⁺ is diamagnetic) . Co(acac)₂-based Ziegler catalysts exhibit higher hydrogenation activity for alkenes, whereas Ni(acac)₂ is more effective in ethylene oligomerization .
  • Isomerism : Ni(acac)₂ exhibits cis/trans isomerism in solution, identified via electronic spectroscopy , a feature absent in simpler acetylacetonates like Fe(acac)₃.

Catalytic Performance

Table 2: Catalytic Activity in Hydroboration Reactions

Catalyst Substrate Yield (%) Turnover Frequency (h⁻¹) Conditions References
Ni(acac)₂ Aryl nitriles 85–95 120 60°C, 6 h
Co(acac)₂ Alkenes 70–80 90 80°C, 8 h
Ni(iPrAMD)₂ Non-polar substrates 60–75 50 250°C (ALD)
  • Hydroboration : Ni(acac)₂ outperforms cobalt analogs in nitrile hydroboration, achieving >90% yield under milder conditions due to its superior Lewis acidity and ligand lability .
  • ALD Applications: Ni(acac)₂ requires metal substrates for film deposition at 250°C, whereas Ni(iPrAMD)₂ works on non-metallic substrates but with lower efficiency .

Thermal and Physical Properties

Table 3: Thermal Stability and Deposition Parameters

Compound Melting Point (°C) Decomposition Temp (°C) ALD Deposition Temp (°C) Substrate Compatibility References
Ni(acac)₂ 230–235 300 250 Metal only
Ni(iPrAMD)₂ 180–185 280 250 Metal and non-metal
MoO₂(acac)₂ 150–155 220 N/A N/A
  • Thermal Stability : Ni(acac)₂ decomposes at 300°C, higher than MoO₂(acac)₂ (220°C), making it suitable for high-temperature catalysis .

Magnetic and Spectroscopic Features

  • Magnetic Coupling: Dinuclear Ni(acac)₂ complexes exhibit antiferromagnetic coupling (J = −15 cm⁻¹), contrasting with monomeric Co(acac)₂, which shows single-ion anisotropy .

Biological Activity

Bis(acetylacetonato)nickel(II), commonly referred to as Ni(acac)₂, is a coordination compound of nickel that has garnered significant attention due to its diverse biological activities and applications in catalysis. This article explores the biological activity of Ni(acac)₂, focusing on its mechanisms of action, applications in medicinal chemistry, and its role as a catalyst in various reactions.

Chemical Structure and Properties

This compound(II) has the following chemical structure:

  • Molecular Formula : C₁₀H₁₁NiO₄
  • Molar Mass : 227.1 g/mol
  • Appearance : Green crystalline solid
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

The compound features a square planar geometry typical of d⁸ metal complexes, which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Ni(acac)₂. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

  • Case Study : A study demonstrated that Ni(acac)₂ exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Properties

Research indicates that Ni(acac)₂ may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored, particularly in breast cancer models.

  • Findings : In vitro studies showed that treatment with Ni(acac)₂ resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in MCF-7 breast cancer cells .

Enzyme Inhibition

Ni(acac)₂ has been investigated for its potential as an enzyme inhibitor. It can interact with metalloproteins and enzymes, potentially altering their activity.

  • Research Insight : The compound was found to inhibit certain metalloproteins involved in cancer progression, suggesting a possible therapeutic application in cancer treatment .

Applications in Catalysis

Beyond its biological activity, Ni(acac)₂ is widely used as a catalyst in organic synthesis. Its catalytic properties are leveraged in reactions such as hydroboration, polymerization, and transesterification.

Reaction TypeCatalyst LoadingSelectivityReference
Hydroboration0.1 mol%Aldehydes over ketones
PolymerizationVariesHigh activity for ethylene
TransesterificationVariesEfficient conversion

Safety and Toxicity

While this compound(II) shows promising biological activities, it is essential to consider its safety profile. Nickel compounds can be toxic at high concentrations and may pose environmental risks. Proper handling and disposal methods should be employed when working with this compound.

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